Cas no 1697969-09-7 (5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester)

5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methyl ester group and a methylamino substituent, which may enhance reactivity and bioavailability. The compound's pyrimidine core is a key scaffold in nucleoside chemistry, making it valuable for drug discovery, particularly in antiviral or anticancer agent development. The methyl ester functionality offers synthetic versatility, allowing further derivatization. Its well-defined molecular structure ensures consistency in research applications. This compound is suitable for use as an intermediate in organic synthesis, where precise functional group manipulation is required.
5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester structure
1697969-09-7 structure
Product name:5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester
CAS No:1697969-09-7
MF:C7H9N3O3
MW:183.164661169052
CID:5275105

5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester
    • Inchi: 1S/C7H9N3O3/c1-8-7-9-3-4(5(11)10-7)6(12)13-2/h3H,1-2H3,(H2,8,9,10,11)
    • InChI Key: LITBHBCPURXECO-UHFFFAOYSA-N
    • SMILES: C1(NC)NC(=O)C(C(OC)=O)=CN=1

5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-685396-5.0g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
5.0g
$3355.0 2023-03-10
Enamine
EN300-685396-0.05g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
0.05g
$972.0 2023-03-10
Enamine
EN300-685396-2.5g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
2.5g
$2268.0 2023-03-10
Enamine
EN300-685396-10.0g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
10.0g
$4974.0 2023-03-10
Enamine
EN300-685396-0.25g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
0.25g
$1065.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01093100-1g
Methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7 95%
1g
¥5775.0 2023-04-10
Enamine
EN300-685396-0.1g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
0.1g
$1019.0 2023-03-10
Enamine
EN300-685396-1.0g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
1g
$0.0 2023-06-07
Enamine
EN300-685396-0.5g
methyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
1697969-09-7
0.5g
$1111.0 2023-03-10

Additional information on 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester

Introduction to 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester (CAS No. 1697969-09-7) and Its Emerging Applications in Chemical Biology

The compound 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester, identified by its CAS number 1697969-09-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications. Pyrimidines, as a class of heterocyclic aromatic compounds, are fundamental building blocks in nucleic acids and have been extensively studied for their role in drug design and development.

The molecular structure of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester features a pyrimidine core substituted with a carboxylic acid methyl ester group at the 5-position, an amino group at the 2-position, and a keto group at the 6-position. This configuration endows the compound with distinct chemical reactivity and biological interactions. The presence of the amino group at the 2-position allows for further functionalization, making it a versatile scaffold for medicinal chemistry applications.

In recent years, there has been a surge in research focused on developing novel pyrimidine-based compounds with potential anticancer, antiviral, and anti-inflammatory properties. The structural features of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester make it an attractive candidate for such investigations. Studies have demonstrated that pyrimidine derivatives can interact with biological targets such as enzymes and receptors, modulating cellular processes and disease pathways.

One of the most promising areas of research involving this compound is its application in oncology. Pyrimidine-based inhibitors have shown efficacy in targeting kinases and other enzymes involved in cancer cell proliferation. For instance, recent studies have highlighted the potential of pyrimidine derivatives in inhibiting tyrosine kinases, which are often overexpressed in various cancers. The structural motif of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester aligns well with this therapeutic strategy, suggesting its utility as a lead compound for further drug development.

Additionally, the compound has been investigated for its antimicrobial properties. The pyrimidine core is known to exhibit activity against a range of bacterial and viral pathogens due to its ability to disrupt nucleic acid synthesis or other essential metabolic pathways. Preliminary studies using 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester have shown promising results in inhibiting the growth of certain resistant strains of bacteria. This finding underscores the compound's potential as a novel antimicrobial agent.

The synthesis of 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques enhance the efficiency of synthesis while minimizing byproduct formation.

In terms of pharmacokinetic properties, 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester exhibits favorable solubility characteristics in both water and organic solvents, which is crucial for formulation development. Its moderate molecular weight also contributes to good oral bioavailability when used as an active pharmaceutical ingredient (API). These attributes make it an appealing candidate for further preclinical and clinical investigations.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities and interactions between 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester and biological targets. These simulations provide valuable insights into the compound's mechanism of action and help guide experimental design. Furthermore, virtual screening methods have been employed to identify potential drug-like analogs based on its structure.

Recent advances in high-throughput screening (HTS) technologies have accelerated the discovery process for novel bioactive compounds like 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester. HTS allows researchers to rapidly test thousands of compounds against various biological assays simultaneously. This approach has led to the identification of several hit compounds that show promise for further development into therapeutic agents.

The regulatory landscape for new drug development also plays a critical role in advancing compounds like this one into clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that must be followed during preclinical testing and clinical trials. Compliance with these regulations ensures that new drugs are safe and effective before they reach patients.

Ethical considerations are paramount when conducting research involving human subjects or animal models. Informed consent protocols must be strictly adhered to during clinical trials to protect patient rights and ensure data integrity. Additionally, efforts must be made to minimize animal suffering through humane experimental practices.

The future prospects for 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylamino)-6-oxo-, methyl ester are bright given its diverse range of potential applications. Continued research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between academia and industry will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

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